1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-7-12(13(18)19)8(2)17(16-7)6-9-10(14)4-3-5-11(9)15/h3-5H,6H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIGVEDBIXQJOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926205-09-6 | |
| Record name | 1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 2,6-dichlorophenylacetic acid from 2,6-dichlorotoluene, using a transition metal catalyst such as palladium chloride and an oxidant like tert-butyl peroxy ether . The resulting 2,6-dichlorophenylacetic acid is then subjected to further reactions to introduce the pyrazole ring and other substituents, ultimately yielding the target compound.
Chemical Reactions Analysis
1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The dichlorophenyl group can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It can participate in various reactions such as oxidation, reduction, and substitution, making it valuable for developing new chemical entities.
2. Biology:
- Biological Activity: The compound exhibits significant biological activities, including antimicrobial and anti-inflammatory properties. It has been studied for its potential to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response.
- Antioxidant Properties: Research indicates that it may possess antioxidant capabilities, helping to mitigate oxidative stress by scavenging free radicals.
3. Medicine:
- Therapeutic Potential: Ongoing research explores its potential as a therapeutic agent for various diseases. The compound's ability to inhibit specific enzymes suggests it could be developed into a drug for treating inflammatory conditions or cancer.
- Case Studies:
- Anti-inflammatory Effects: In animal models, derivatives of this compound have shown significant reductions in inflammation by inhibiting COX activities, with IC50 values comparable to established anti-inflammatory drugs like diclofenac.
- Anticancer Activity: In vitro studies have demonstrated that the compound inhibits growth in cancer cell lines such as HT29 (colorectal cancer) and MCF7 (breast cancer), with low micromolar IC50 values indicating strong cytotoxicity.
Summary of Biological Activities
The following table summarizes various biological activities associated with the compound:
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Inhibits COX enzymes; reduces inflammation |
| Anticancer | Inhibits growth in cancer cell lines |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
Mechanism of Action
The mechanism of action of 1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
Diclofenac: A well-known anti-inflammatory drug with a similar dichlorophenyl group.
Indole derivatives: Compounds with a similar aromatic structure and potential biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which can be tailored for various applications.
Biological Activity
1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound with significant potential in pharmacological applications. Its unique structure, characterized by a pyrazole ring and a dichlorophenyl substituent, suggests diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 299.14 g/mol. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Cyclooxygenase (COX) Inhibition : The compound exhibits inhibitory effects on COX enzymes, which are crucial in the inflammatory response. This inhibition leads to decreased production of prostaglandins, thereby exerting anti-inflammatory effects .
- Antioxidant Activity : Studies suggest that the compound may possess antioxidant properties, which help in mitigating oxidative stress by scavenging free radicals .
Biological Activities
The following table summarizes various biological activities associated with the compound:
Case Studies
Several studies have explored the biological activities of this compound:
- Anti-inflammatory Effects : A study demonstrated that derivatives of the pyrazole compound significantly reduced inflammation in animal models by inhibiting COX-1 and COX-2 activities. The IC50 values for these activities were reported to be comparable to established anti-inflammatory drugs like diclofenac .
- Anticancer Activity : In vitro studies on various cancer cell lines indicated that the compound inhibited cell growth effectively. The presence of the dichlorophenyl group was found to enhance its cytotoxicity against cancer cells such as HT29 (colorectal cancer) and MCF7 (breast cancer) with IC50 values in the low micromolar range .
- Antimicrobial Properties : Research has shown that this compound possesses antimicrobial properties against Gram-positive and Gram-negative bacteria. Its effectiveness was evaluated using standard disk diffusion methods, revealing significant zones of inhibition.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds similar to this compound:
Q & A
Q. What are the common synthetic routes for preparing 1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid?
Methodological Answer: A typical synthesis involves condensation of 2,6-dichlorophenylhydrazine hydrochloride with a β-keto ester derivative, followed by cyclization and functional group modifications. For example, 2,6-dichlorophenylhydrazine hydrochloride reacts with ethyl acetoacetate under acidic conditions to form a pyrazole intermediate, which is then alkylated and hydrolyzed to yield the carboxylic acid . Key considerations include controlling reaction temperature (e.g., avoiding decomposition above 225°C) and purification via recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- FT-IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, pyrazole ring vibrations) and confirms cyclization .
- NMR Spectroscopy : ¹H NMR resolves methyl protons (δ ~2.3–2.5 ppm for CH₃ groups) and aromatic protons from the dichlorophenyl moiety (δ ~7.2–7.5 ppm) .
- XRD : Determines crystal structure and confirms regiochemistry of substituents .
Q. How can researchers optimize reaction yields during synthesis?
Methodological Answer:
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Employ catalysts like H₂SO₄ or p-toluenesulfonic acid for cyclization steps .
- Monitor reaction progress via TLC or HPLC to terminate at optimal conversion points.
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and intermolecular interactions. For example, SCXRD data can confirm the orientation of the dichlorophenylmethyl group relative to the pyrazole ring, which impacts biological activity. Refinement using software like SHELX or OLEX2 ensures accuracy .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting points)?
Methodological Answer:
- Controlled Replication : Reproduce experiments using identical reagents and conditions (e.g., heating rates during melting point determination) .
- Multi-Method Validation : Cross-check results using DSC (differential scanning calorimetry) and hot-stage microscopy .
- Purity Assessment : Use HPLC or elemental analysis to rule out impurities affecting data .
Q. What strategies are effective for studying the compound’s stability under varying conditions?
Methodological Answer:
- Stress Testing : Expose the compound to heat (40–80°C), light, and humidity, then analyze degradation products via LC-MS or GC-MS .
- Kinetic Studies : Monitor decomposition rates under acidic/basic conditions using UV-Vis spectroscopy .
- Solid-State Stability : Use XRD to detect polymorphic changes and TGA for thermal decomposition profiles .
Q. How can computational modeling predict the compound’s reactivity or bioactivity?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock or Schrödinger Suite .
- QSAR Models : Correlate substituent effects (e.g., Cl position) with activity using regression analysis .
Data Analysis and Contradiction Resolution
Q. How to reconcile conflicting solubility data across studies?
Methodological Answer:
- Solvent Screening : Test solubility in aprotic (DMSO, DMF) vs. protic (MeOH, H₂O) solvents under standardized temperatures .
- pH-Dependent Studies : Measure solubility at physiological (pH 7.4) and extreme (pH 1–2 or 9–10) conditions .
- Documentation : Report solvent purity, equilibration time, and filtration methods to ensure reproducibility .
Q. What analytical approaches validate synthetic intermediates’ identity?
Methodological Answer:
- HRMS : Confirm molecular formulas of intermediates (e.g., ethyl ester derivatives) with <5 ppm mass accuracy .
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish regioisomers .
- In Situ FT-IR : Monitor real-time reaction progress (e.g., ester hydrolysis to carboxylic acid) .
Tables for Key Data
| Property | Reported Values | Method | Reference |
|---|---|---|---|
| Melting Point | 225°C (decomposition) | DSC | |
| Solubility in DMSO | >10 mg/mL | Gravimetric | |
| Crystal System | Monoclinic | SCXRD | |
| LogP (Octanol/Water) | 2.8 (predicted) | Computational |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
